5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide
Description
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide (CAS 801319-16-4) is a quaternary ammonium salt characterized by a thieno[3,2-c]pyridinium core substituted with a 2-chlorobenzyl group and a bromide counterion . It is structurally related to antiplatelet drugs like ticlopidine and clopidogrel but differs in its oxidation state and substituents. This compound is primarily recognized as a pharmaceutical impurity (e.g., Ticlopidine Pyridinium Bromide Analog) and is critical in quality control for drug manufacturing .
Properties
Molecular Formula |
C14H11BrClNS |
|---|---|
Molecular Weight |
340.7 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium;bromide |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI Key |
QPAFJVNEPLDJFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Thieno[3,2-c]pyridine Derivatives
This method involves the alkylation of the heterocyclic pyridine core with 2-chlorobenzyl halides or alcohols, typically under basic conditions, to form the quaternary ammonium salt. The key steps include:
- Preparation of the heterocyclic precursor: Synthesis of the thieno[3,2-c]pyridine nucleus, often via cyclization reactions involving suitable thiophene and pyridine derivatives.
- Alkylation step: Reaction of the heterocyclic nitrogen with 2-chlorobenzyl halides (chloride or bromide) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Thieno[3,2-c]pyridine + 2-chlorobenzyl halide → 5-(2-chlorobenzyl)thieno[3,2-c]pyridinium halide
Note: The halogenated heterocycle forms a quaternary ammonium salt upon nucleophilic attack at the nitrogen atom.
Halide Exchange to Bromide Salt
The bromide salt is typically prepared via halogen exchange reactions, where the chloride or iodide precursor is treated with a bromide source:
- Method: Refluxing the quaternary ammonium chloride with a suitable bromide salt such as potassium bromide (KBr) in aqueous or alcoholic medium.
- Reaction conditions: Elevated temperature (around 80°C), inert atmosphere to prevent oxidation, and extended reaction times to ensure complete exchange.
5-(2-chlorobenzyl)thieno[3,2-c]pyridinium chloride + KBr → 5-(2-chlorobenzyl)thieno[3,2-c]pyridinium bromide + KCl
Alternative Synthesis via Cyclization and Functionalization
Recent advances involve multi-step synthesis starting from simpler heterocyclic intermediates:
- Step 1: Construction of the thieno[3,2-c]pyridine core via cyclization of appropriate thiophene and pyridine derivatives.
- Step 2: Functionalization with chlorobenzyl groups through nucleophilic substitution or electrophilic aromatic substitution.
- Step 3: Quaternization and halide exchange as described above.
Research Data and Optimization
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Alkylation with 2-chlorobenzyl chloride | Thieno[3,2-c]pyridine, 2-chlorobenzyl chloride, K2CO3 | Reflux in acetonitrile | 55-70 | Widely used, moderate yield, scalable |
| Halogen exchange with KBr | Quaternary chloride, KBr | Reflux in ethanol/water | 80-90 | Efficient, high purity bromide salt |
| Multi-step cyclization | Thiophene derivatives, pyridine precursors | Elevated temperature, inert atmosphere | Variable | More complex, longer route |
Summary of the Synthesis Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization | Thiophene derivatives + pyridine | Heat, inert atmosphere | Core synthesis |
| 2 | Functionalization | Chlorobenzyl alcohol/halide | Reflux, base | Attach chlorobenzyl group |
| 3 | Quaternization | Heterocycle + chlorobenzyl halide | Room temp to reflux | Form quaternary ammonium salt |
| 4 | Halide exchange | Quaternary chloride + KBr | Reflux | Bromide salt formation |
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction Reactions: The thieno[3,2-c]pyridine ring system can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted thieno[3,2-c]pyridine derivative .
Scientific Research Applications
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Ticlopidine Hydrochloride
Ticlopidine Hydrochloride (CAS 53885-35-1) is the hydrochloride salt of 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a saturated thienopyridine derivative. Key differences include:
The aromatic pyridinium ring in the target compound confers higher polarity and reduced blood-brain barrier permeability compared to ticlopidine’s saturated structure, making it less therapeutically active but relevant as a degradation product .
Comparison with Clopidogrel Pyridinium Bromide
Clopidogrel Pyridinium Bromide (CAS 1396607-49-0) shares structural similarities but includes a methoxy-oxoethyl substituent:
The methoxy-oxoethyl group in clopidogrel derivatives enhances metabolic stability and bioavailability, whereas the simpler 2-chlorobenzyl group in the target compound may increase reactivity as a synthetic intermediate .
Comparison with Other Thienopyridine Derivatives
- 5-(2-Chlorobenzyl)-2-(4-nitrophenyl)thieno[3,2-c]pyridine: This derivative, synthesized via palladium-catalyzed arylation, features a nitro group at the C2 position .
- 5-(6-Fluoro-3-pyridyl)thieno[3,2-b]pyridine: Fluorination at the pyridine ring increases metabolic resistance and lipophilicity, contrasting with the target compound’s brominated quaternary structure .
Pharmacological and Industrial Relevance
- Antiplatelet Activity : While ticlopidine and clopidogrel are potent ADP receptor antagonists, the target compound lacks therapeutic efficacy due to its oxidized pyridinium core .
- Role as an Impurity : As a process-related impurity, it is monitored in APIs (Active Pharmaceutical Ingredients) to ensure compliance with regulatory limits (e.g., USP/EP guidelines) .
- Safety Profile : Classified with GHS hazard code H314 (skin corrosion/irritation), requiring stringent handling protocols compared to less reactive analogs .
Biological Activity
5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide, also known by its CAS number 73099-88-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that underline its importance in medicinal chemistry.
- Molecular Formula : C14H11BrClNS
- Molecular Weight : 340.67 g/mol
- Structure : The compound features a thieno[3,2-c]pyridine core with a chlorobenzyl substituent, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as an impurity in ticlopidine, a medication used to prevent blood clots. The compound's structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
- Deubiquitinating Enzymes (DUBs) : Recent studies have indicated that compounds similar to this compound may act as selective inhibitors of DUBs, which play crucial roles in regulating protein stability and degradation pathways. This inhibition could lead to the stabilization of proteins involved in cancer progression and other diseases .
- Antiplatelet Activity : As an impurity of ticlopidine, this compound may exhibit antiplatelet effects by influencing ADP-induced platelet aggregation, thereby impacting thrombus formation .
Study on DUB Inhibition
A study published in Nature highlighted the potential for selective DUB inhibitors to modulate protein degradation pathways effectively. The screening of a library of compounds identified several hits that inhibited DUB activity at concentrations as low as 20 µM. The findings suggest that compounds with structural similarities to this compound could be explored further for their therapeutic potential in targeting DUBs .
Antiplatelet Activity Assessment
Research conducted on ticlopidine analogs demonstrated that modifications to the thienopyridine structure could enhance antiplatelet activity. In vitro assays showed that certain derivatives exhibited significant inhibition of ADP-induced platelet aggregation, suggesting that this compound might retain similar properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H11BrClNS |
| Molecular Weight | 340.67 g/mol |
| CAS Number | 73099-88-4 |
| Antiplatelet Activity | Yes (as ticlopidine impurity) |
| DUB Inhibition Potential | Yes |
Q & A
Q. What are the established synthetic routes for 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via alkylation of thieno[3,2-c]pyridine with 2-chlorobenzyl chloride in acetonitrile under reflux, followed by bromide salt formation. For example, a 60% yield was achieved by refluxing thieno[3,2-c]pyridine with 2-chlorobenzyl chloride for 4 hours, followed by sodium borohydride reduction and recrystallization . Reaction temperature, solvent choice (e.g., acetonitrile vs. ethanol), and stoichiometric ratios of reactants critically affect impurity profiles, particularly residual starting materials or over-alkylation byproducts .
Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, SCXRD analysis revealed a monoclinic crystal system (space group P21/n) with a 72.6° dihedral angle between the thienopyridine and chlorobenzyl moieties . Complement this with -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and IR spectroscopy (C-Br stretch ~600 cm) to validate functional groups . Use SHELX software for refinement, ensuring R-factors < 0.05 for high confidence .
Q. What analytical techniques are recommended for assessing purity and detecting trace impurities?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves major impurities like unreacted thieno[3,2-c]pyridine or residual 2-chlorobenzyl chloride . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 308.7 ([M-Br]) and detects degradation products (e.g., dehalogenated analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzyl group) impact biological activity or physicochemical properties?
Substituting the 2-chlorobenzyl group with electron-withdrawing groups (e.g., nitro) or bulkier substituents (e.g., 3,4,5-trimethoxybenzyl) alters receptor binding affinity and metabolic stability. For instance, replacing 2-chlorobenzyl with phenacyl groups reduces platelet aggregation inhibition by ~40%, as shown in comparative bioassays . Computational modeling (e.g., molecular docking with P2Y receptors) and logP measurements can predict solubility and bioavailability shifts .
Q. What strategies resolve contradictions in crystallographic data vs. solution-phase spectroscopic observations?
Discrepancies between solid-state (SCXRD) and solution-phase (NMR) data often arise from conformational flexibility. For example, the thienopyridine ring adopts a half-chair conformation in crystals but may flatten in solution due to solvent interactions. Validate using variable-temperature NMR or dynamic HPLC to probe equilibrium states . Cross-validate with DFT calculations to reconcile differences .
Q. How can polymorphism affect the compound’s stability and formulation in preclinical studies?
Polymorph screening via solvent-mediated crystallization (e.g., ethanol vs. isopropanol) identifies stable forms. For example, Form I (monoclinic) exhibits higher thermal stability (mp = 190°C) than Form II (orthorhombic, mp = 178°C). Use powder XRD and DSC to monitor phase transitions under accelerated storage conditions (40°C/75% RH) .
Q. What mechanistic insights explain its role as a clopidogrel impurity, and how does this inform impurity profiling in API synthesis?
The compound is a quaternary ammonium salt formed during clopidogrel synthesis via over-alkylation of the thienopyridine intermediate. Monitor its formation using LC-MS with a limit of quantification (LOQ) < 0.1% per ICH guidelines. Mitigate via optimized reaction kinetics (e.g., controlled addition of alkylating agents) .
Methodological Recommendations
- Synthetic Optimization : Use design-of-experiments (DoE) to map the impact of solvent polarity, temperature, and catalyst on yield .
- Crystallography : Employ SHELXL for refinement, leveraging high-resolution data (θ > 25°) to resolve disordered regions .
- Impurity Control : Implement orthogonal methods (HPLC, NMR) for quantitation, referencing USP/EP impurity standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
